![molecular formula C16H17N3O B7517210 N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide
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Overview
Description
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid. It was first synthesized in the 1990s by Pfizer researchers as part of a project to develop new painkillers. However, it was later discovered to have potent cannabinoid activity, leading to its classification as a designer drug.
Mechanism of Action
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. When N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide binds to these receptors, it activates them, leading to a variety of effects.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include analgesia (pain relief), appetite stimulation, and sedation. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide in lab experiments is its potency. Because it is a synthetic cannabinoid, it is much more potent than natural cannabinoids like THC. This makes it easier to study the effects of cannabinoid receptor activation. However, one limitation of using N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide is that it is not selective for CB1 and CB2 receptors. It can also bind to other receptors, leading to off-target effects.
Future Directions
There are many potential future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system for therapeutic purposes. Another area of interest is the study of the effects of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide on different physiological processes, such as mood regulation and immune function. Additionally, researchers may continue to study the structure-activity relationship of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide and other synthetic cannabinoids to better understand how they interact with the endocannabinoid system.
Synthesis Methods
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide involves several steps. The starting material is 1-methylpyrrole-2-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 4-(2-cyanopropan-2-yl)aniline to yield the desired product, N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide.
Scientific Research Applications
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By studying the effects of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide on this system, researchers can gain a better understanding of how it works and how it can be targeted for therapeutic purposes.
properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,11-17)12-6-8-13(9-7-12)18-15(20)14-5-4-10-19(14)3/h4-10H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSGOLHYVWZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide |
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